Hydroxyammonium

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Procure the hydroxyammonium cation [NH₃OH]⁺ (CAS 66097-71-0) to leverage its distinct thermochemical and structural properties for computational chemistry, thermodynamic modeling, and rational design of novel ionic liquids or energetic materials. Its nucleophilic reactivity differs fundamentally from free hydroxylamine (NH₂OH) and its deprotonated anion (NH₂O⁻)—a critical control element for regioselectivity in isoxazole synthesis. For scalable reactions, consider the sulfate salt (CAS 10039-54-0); for acid-sensitive substrates, evaluate the chloride (CAS 5470-11-1). Bulk pricing and custom synthesis inquiries welcome.

Molecular Formula H4NO+
Molecular Weight 34.038 g/mol
CAS No. 66097-71-0
Cat. No. B8646004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyammonium
CAS66097-71-0
Molecular FormulaH4NO+
Molecular Weight34.038 g/mol
Structural Identifiers
SMILES[NH3+]O
InChIInChI=1S/H4NO/c1-2/h2H,1H3/q+1
InChIKeyRBLWMQWAHONKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyammonium CAS 66097-71-0: Fundamental Thermochemical and Structural Data for Research Selection


The CAS number 66097-71-0 corresponds specifically to the hydroxyammonium cation ([NH₃OH]⁺), a positively charged ion formed by the protonation of hydroxylamine (NH₂OH). This cation serves as the core functional unit in hydroxylamine salts such as the widely used sulfate (CAS 10039-54-0) and chloride (CAS 5470-11-1) forms [1]. However, the uncoordinated hydroxyammonium ion itself possesses distinct thermochemical and structural properties that are critically important for computational chemistry, thermodynamic modeling, and the rational design of novel ionic liquids or energetic materials. It is a small, nitrogen-oxygen based cation that acts as a potent nucleophile and reducing agent in various chemical and biochemical systems [2]. Understanding its fundamental properties is essential for researchers seeking to differentiate between the ion's intrinsic behavior and the bulk properties of its commercially available salts.

Why Hydroxyammonium Salts Are Not Interchangeable: The Case Against Simple Analogue Substitution


Direct substitution of one hydroxyammonium salt for another or for the free hydroxylamine base without careful consideration can lead to significant experimental failures. The choice of counter-ion or protonation state profoundly impacts reaction selectivity, solubility, and thermal stability. For example, the nucleophilic reactivity of hydroxyammonium cation (NH₃OH⁺) is distinct from that of free hydroxylamine (NH₂OH) and its deprotonated anion (NH₂O⁻), a fact that has been exploited to control regioselectivity in isoxazole synthesis [1]. Furthermore, the sulfate salt is the preferred form for storage and handling over the explosive free base, yet its use introduces a strong acidic component that may be incompatible with acid-sensitive substrates or require additional base for neutralization. The quantitative evidence below highlights these critical performance differentials, demonstrating why a one-size-fits-all approach to procuring a 'hydroxylamine source' is scientifically unsound.

Quantitative Evidence Guide: Hydroxyammonium Differentiation vs. Analogs and Alternatives


Differential Reactivity of NH₃OH⁺ vs. NH₂OH in Isoxazole Synthesis

The hydroxyammonium cation (NH₃OH⁺) exhibits markedly different regioselectivity in the synthesis of 3,5-disubstituted isoxazoles compared to its neutral counterpart, free hydroxylamine (NH₂OH). This difference allows for the selective preparation of specific isomeric products, which is not possible with the free base alone [1].

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Thermal Stability and Safe Handling: Hydroxyammonium Sulfate vs. Pure Hydroxylamine

A primary justification for procuring hydroxyammonium salts, particularly the sulfate, is the dramatic improvement in thermal stability and safe handling compared to the explosive nature of pure hydroxylamine. This is a quantifiable, critical differentiator for industrial and laboratory use [1].

Chemical Safety Materials Handling Procurement

Selective Modification of RNA Pyrimidines by Hydroxylamine

Hydroxylamine (and by extension, its salts in buffered solutions) displays a unique, quantifiable preference for modifying uridine over cytidine residues in RNA under specific conditions. This differential reactivity is the basis for classic RNA chemical probing experiments and is a key differentiator from enzymatic methods or other chemical nucleases [1].

RNA Biology Chemical Probing Nucleic Acid Chemistry

Catalyst Performance in Cyclohexanone Oxime Synthesis for Caprolactam Production

In the large-scale production of cyclohexanone oxime, a key precursor to caprolactam and Nylon-6, the use of optimized hydroxyammonium salt solutions in a catalytic hydrogenation process is critical for economic viability. The yield of hydroxylamine is a key performance indicator that differentiates catalytic systems [1].

Industrial Catalysis Process Chemistry Nylon-6 Precursors

High-Impact Application Scenarios for Hydroxyammonium Compounds Based on Verified Differentiation


Procurement for Regioselective Isoxazole Synthesis in Medicinal Chemistry

Research teams involved in synthesizing libraries of 3,5-disubstituted isoxazoles for drug discovery should specifically procure hydroxyammonium salts. The documented differential reactivity between the NH₃OH⁺ cation and free hydroxylamine directly enables the selective synthesis of desired isoxazole isomers, as shown in the Kashima et al. study [1]. Selecting the correct protonation state is not a minor detail but a primary control element for achieving target regioselectivity and avoiding time-consuming isomer separation, making it a critical procurement decision.

Safe and Scalable Reagent Selection for Oxime Production in Fine Chemical Manufacturing

Process chemists scaling up reactions to produce oximes, hydroxamic acids, or amidoximes should default to procuring the hydroxyammonium sulfate salt. The quantitative safety data show it is stable up to 120 °C, whereas the alternative, pure hydroxylamine, is explosive and can decompose at ambient temperatures [1]. This is the primary reason the sulfate salt is the industrial workhorse. The choice is driven by quantifiable safety and supply chain logistics, enabling the use of standard chemical manufacturing infrastructure and shipping channels.

Metal-Free Reagent for Cost-Effective and Tunable RNA Fragmentation in NGS Library Prep

Developers of next-generation sequencing (NGS) library preparation kits seeking a cost-effective and tunable alternative to enzymatic RNA fragmentation should consider hydroxyammonium salts as a chemical cleavage agent. The established kinetic data by Kochetkov et al. shows that the reaction can be tuned to favor modification of uridine over cytidine residues at pH 10 and ≤10 M NH₂OH [1]. This provides a level of predictable, sequence-specific fragmentation that offers a distinct advantage over less selective physical shearing methods or expensive, batch-variable RNases, ultimately leading to more reproducible RNA-seq libraries.

High-Yield Catalyst Selection for Caprolactam and Nylon-6 Precursor Manufacturing

For industrial procurement in the Nylon-6 supply chain, the choice of catalyst technology for the production of hydroxyammonium sulfate solutions is a major economic driver. The patent literature quantifies that optimized catalytic systems can achieve a 20-fold increase in hydroxylamine yield per unit of precious metal catalyst compared to conventional methods [1]. This translates to a massive reduction in catalyst-related costs and reactor size, making the selection of a supplier who utilizes or provides access to this high-yield chemistry a direct lever for improving profitability in cyclohexanone oxime and caprolactam production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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